Hoe 32021

Description

Properties

IUPAC Name |

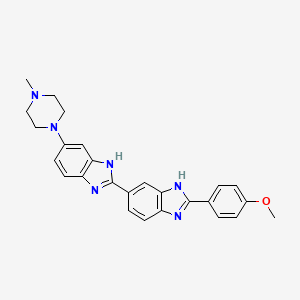

2-(4-methoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N6O/c1-31-11-13-32(14-12-31)19-6-10-22-24(16-19)30-26(28-22)18-5-9-21-23(15-18)29-25(27-21)17-3-7-20(33-2)8-4-17/h3-10,15-16H,11-14H2,1-2H3,(H,27,29)(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEEIKPHYGCYRRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435169 | |

| Record name | HOE 32021 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23623-06-5 | |

| Record name | HOE 32021 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Excitation and emission spectra of Hoe 32021

An In-depth Technical Guide to the Excitation and Emission Spectra of Hoechst Dyes

This guide provides a comprehensive overview of the spectral properties, experimental protocols, and binding mechanisms of Hoechst fluorescent dyes, with a focus on Hoechst 33258 and Hoechst 33342, which are representative of the series that includes the queried "Hoe 32021". These dyes are widely utilized by researchers, scientists, and drug development professionals for nuclear staining, cell cycle analysis, and apoptosis detection.

Core Properties of Hoechst Dyes

Hoechst dyes are a family of blue fluorescent stains that are cell-permeant and bind specifically to the minor groove of double-stranded DNA, with a strong preference for adenine-thymine (A-T) rich regions.[1][2][3] This binding event leads to a significant enhancement of their fluorescence intensity, approximately 30-fold, providing an excellent signal-to-noise ratio for imaging and quantification.[4] The fluorescence intensity is also known to increase with the pH of the solvent.[2] Due to their ability to bind to DNA, Hoechst stains are considered potential mutagens and should be handled with care.

Spectral Characteristics

The excitation and emission spectra of Hoechst dyes are characterized by a large Stokes shift, which is advantageous in multicolor imaging experiments as it minimizes spectral overlap with other fluorophores. When bound to dsDNA, these dyes are typically excited by ultraviolet (UV) light and emit a bright blue fluorescence. The unbound dye, however, fluoresces in the green region of the spectrum, which can sometimes be observed if excessive dye concentrations are used or if washing steps are inadequate.

Quantitative Spectral Data

The following table summarizes the key excitation and emission maxima for Hoechst 33258 and Hoechst 33342 when bound to DNA, as well as the spectral properties of the unbound dyes.

| Dye Name | Condition | Excitation Maximum (nm) | Emission Maximum (nm) |

| Hoechst 33342 | Bound to dsDNA | ~350-361 | ~461-497 |

| Hoechst 33258 | Bound to dsDNA | ~351 | ~463 |

| Unbound Hoechst Dyes | In solution | Not specified | ~510-540 |

Experimental Protocols

Accurate determination and application of the spectral properties of Hoechst dyes require precise experimental procedures. Below are detailed protocols for preparing Hoechst solutions and for staining cells for fluorescence analysis.

Preparation of Hoechst Stock Solution

-

Weighing and Dissolving : Prepare a stock solution by dissolving the Hoechst dye powder in deionized water or a suitable organic solvent like dimethyl sulfoxide (DMSO). For instance, dissolve 10 mg of the dye in 1 mL of distilled water to create a 10 mg/mL stock solution. Due to poor solubility in water, sonication may be necessary to fully dissolve the dye.

-

Storage : The stock solution should be stored protected from light. For short-term storage (up to 6 months), it can be kept at 2-6°C. For long-term storage, it is recommended to freeze the solution at -20°C or below.

Staining Protocol for Live or Fixed Cells

-

Cell Preparation : Culture cells in an appropriate medium and vessel suitable for fluorescence microscopy or flow cytometry.

-

Preparation of Staining Solution : Dilute the Hoechst stock solution in a buffered saline solution, such as phosphate-buffered saline (PBS), or in the cell culture medium to the desired working concentration. A typical starting concentration is 1 µg/mL.

-

Staining : Remove the cell culture medium and add a sufficient volume of the staining solution to cover the cells.

-

Incubation : Incubate the cells for a period ranging from 5 to 60 minutes at room temperature or 37°C, protected from light. The optimal incubation time can vary depending on the cell type.

-

Washing (Optional but Recommended) : Remove the staining solution and wash the cells with PBS to remove the unbound dye. This step is crucial to minimize background fluorescence from the unbound dye.

-

Imaging : The cells can now be imaged using a fluorescence microscope equipped with a DAPI filter set or analyzed by flow cytometry using a UV excitation source.

Visualization of Methodologies

The following diagrams illustrate the key processes involved in working with Hoechst dyes.

Caption: Experimental workflow for determining the excitation and emission spectra of Hoechst dyes.

Caption: Simplified diagram of Hoechst dye binding to the minor groove of DNA.

References

Technical Guide: HOE 32021 (CAS 23623-06-5) - A Fluorescent Stain for Nuclear Counterstaining

For Researchers, Scientists, and Drug Development Professionals

Introduction

HOE 32021 is a blue fluorescent dye belonging to the Hoechst family of bis-benzimide stains.[] Like its well-known counterparts, Hoechst 33342 and Hoechst 33258, this compound is a cell-permeant dye that specifically binds to DNA, making it an invaluable tool for visualizing cell nuclei in both live and fixed cells.[2] Its primary application lies in nuclear counterstaining for fluorescence microscopy and quantitative analysis via flow cytometry.[] This technical guide provides a comprehensive overview of the properties and applications of this compound, including its mechanism of action, spectral properties, and detailed experimental protocols.

Core Properties of this compound

This compound is a derivative of Hoechst 33258 and shares many of its characteristics.[3] As a member of the Hoechst dye family, it exhibits a significant increase in fluorescence upon binding to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions.[4] This property ensures a high signal-to-noise ratio, enabling clear visualization of the nucleus with minimal background fluorescence.

Physicochemical and Fluorescent Data

While specific quantitative data for this compound is not extensively published, the table below summarizes its known properties and provides analogous data for the closely related and well-characterized Hoechst 33342 and Hoechst 33258 for comparative purposes.

| Property | This compound (CAS: 23623-06-5) | Hoechst 33342 (Analogue) | Hoechst 33258 (Analogue) |

| Molecular Formula | C₂₆H₂₆N₆O | C₂₇H₂₈N₆O·3HCl | C₂₅H₂₄N₆O·3HCl |

| Molecular Weight | 438.52 g/mol | 615.99 g/mol | 533.88 g/mol |

| Excitation Maximum (DNA-bound) | Not specified; expected ~350 nm | ~351 nm | ~351 nm |

| Emission Maximum (DNA-bound) | Not specified; expected ~461 nm | ~461 nm | ~463 nm |

| Quantum Yield | Not specified | Not specified | Not specified |

| Photostability | Not specified | Moderate; subject to photobleaching with prolonged exposure | Moderate; subject to photobleaching with prolonged exposure |

| Solubility | Soluble in DMSO (50 mg/mL) | Soluble in water | Soluble in water (1 mg/mL) |

Mechanism of Action

The fluorescence of this compound is dependent on its interaction with double-stranded DNA. The dye molecule binds to the minor groove, with a strong affinity for sequences rich in adenine and thymine. This binding is non-intercalative, meaning it does not insert itself between the DNA base pairs, thus having a minimal impact on DNA structure. Upon binding, the dye undergoes a conformational change that leads to a significant enhancement of its fluorescence quantum yield, resulting in the bright blue emission characteristic of Hoechst stains.

Experimental Protocols

The following are generalized protocols for the use of Hoechst dyes, which are applicable to this compound. Optimal conditions may vary depending on the cell type and experimental setup, and therefore, some optimization may be required.

Preparation of Stock Solution

-

Dissolve this compound powder in high-quality, anhydrous DMSO to a stock concentration of 1 to 10 mg/mL.

-

Store the stock solution at -20°C, protected from light.

Staining of Live Cells for Fluorescence Microscopy

-

Culture cells on glass coverslips or in optical-bottom plates.

-

Prepare a working solution of this compound by diluting the stock solution in a suitable buffer (e.g., PBS or cell culture medium) to a final concentration of 0.5-5 µg/mL.

-

Remove the culture medium and wash the cells once with PBS.

-

Add the working solution to the cells and incubate for 10-30 minutes at room temperature or 37°C, protected from light.

-

Remove the staining solution and wash the cells two to three times with PBS.

-

Mount the coverslip with an appropriate mounting medium or add fresh buffer/medium for imaging.

-

Visualize the stained nuclei using a fluorescence microscope with a UV excitation source and a blue emission filter.

Staining of Fixed Cells for Fluorescence Microscopy

-

Culture and fix cells using a standard protocol (e.g., 4% paraformaldehyde in PBS).

-

Permeabilize the cells if required for other antibody staining (e.g., 0.1% Triton X-100 in PBS).

-

Prepare a working solution of this compound in PBS at a concentration of 0.1-2 µg/mL.

-

Incubate the fixed cells with the working solution for 5-15 minutes at room temperature, protected from light.

-

Wash the cells two to three times with PBS.

-

Mount the coverslip with an antifade mounting medium.

-

Image using a fluorescence microscope.

Flow Cytometry Analysis

-

Harvest and prepare a single-cell suspension of live or fixed cells.

-

Adjust the cell concentration to approximately 1 x 10⁶ cells/mL in a suitable buffer (e.g., PBS with 1% BSA).

-

Add this compound working solution to the cell suspension at a final concentration of 1-10 µg/mL.

-

Incubate for 15-60 minutes at 37°C, protected from light. For fixed cells, incubation can be done at room temperature.

-

Analyze the cells on a flow cytometer equipped with a UV or violet laser for excitation.

-

Collect the blue fluorescence emission signal (typically in the 440-480 nm range).

Applications in Research and Drug Development

This compound, as a reliable nuclear stain, has several important applications:

-

Cell Counting and Proliferation Assays: Accurate enumeration of cells and assessment of cell division.

-

Apoptosis Detection: Identification of apoptotic cells through the visualization of condensed or fragmented nuclei.

-

Cell Cycle Analysis: In conjunction with other markers, it can be used to determine the distribution of cells in different phases of the cell cycle.

-

High-Content Screening: As a nuclear counterstain in automated imaging systems to identify and segment individual cells for further analysis of other fluorescent probes.

-

Verification of Nuclear Localization: To confirm the subcellular localization of proteins of interest to the nucleus.

Safety and Handling

This compound binds to DNA and should be considered a potential mutagen. Therefore, it is essential to handle the compound with appropriate personal protective equipment, including gloves and lab coats. Avoid inhalation of the powder and contact with skin and eyes. Dispose of the dye and any contaminated materials in accordance with institutional and local regulations.

Conclusion

This compound (CAS 23623-06-5) is a valuable fluorescent stain for the visualization and analysis of cell nuclei. Its properties as a Hoechst dye, including cell permeability and specific binding to A-T rich DNA, make it a versatile tool for a wide range of applications in cell biology, from basic research to high-throughput screening in drug development. While specific photophysical data for this compound is limited, the provided protocols for the Hoechst family of dyes offer a solid foundation for its effective use in the laboratory.

References

Hoe 32021: A Technical Guide to a Hoechst Stain Analog for Nuclear Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoe 32021 is a fluorescent dye belonging to the Hoechst stain family of blue fluorescent probes that are widely utilized in life science research.[1] These stains are cell-permeant and exhibit a strong affinity for DNA, specifically binding to the A-T rich regions within the minor groove. This interaction leads to a significant enhancement of their fluorescence, making them excellent tools for visualizing the nuclei of living and fixed cells. This compound, as an analog of the more common Hoechst 33258 and 33342 stains, shares these fundamental properties and is employed in applications such as fluorescence microscopy and flow cytometry for nuclear counterstaining, cell cycle analysis, and apoptosis detection. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, DNA binding mechanism, and detailed protocols for its application. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from its well-characterized analogs, Hoechst 33258 and 33342, as a reference point for experimental design and interpretation.

Physicochemical and Spectral Properties

Table 1: Physicochemical Properties of this compound and its Analogs

| Property | This compound | Hoechst 33258 | Hoechst 33342 |

| Molecular Formula | C₂₆H₂₆N₆O | C₂₅H₂₇Cl₃N₆O | C₂₇H₂₈Cl₃N₆O |

| Molecular Weight | 438.52 g/mol [1] | 533.88 g/mol | 561.93 g/mol |

| Purity | 99.48% | Not specified | Not specified |

| Solubility | 50 mg/mL in DMSO | Soluble in water | Soluble in water |

Table 2: Spectral Properties of Hoechst Stain Analogs (DNA-Bound)

| Property | Hoechst 33258 | Hoechst 33342 |

| Excitation Maximum (λex) | ~352 nm | ~350 nm |

| Emission Maximum (λem) | ~461 nm | ~461 nm |

| Quantum Yield (Φ) | Not specified | Not specified |

| DNA Binding Affinity (Kd) | Not specified | Not specified |

Note: The spectral properties of Hoechst dyes can be influenced by factors such as pH and the specific DNA sequence to which they are bound.

DNA Binding Mechanism

Hoechst stains, including this compound, are minor groove binders with a preference for A-T rich sequences of DNA. The binding is non-intercalative, meaning the dye fits within the minor groove of the DNA double helix without unwinding it. This interaction is stabilized by van der Waals forces and hydrogen bonds between the dye molecule and the DNA base pairs. Upon binding, the dye molecule becomes more rigid and is shielded from non-radiative decay pathways, leading to a significant increase in its fluorescence quantum yield.

Caption: General mechanism of Hoechst stain DNA binding.

Experimental Protocols

The following protocols are generalized based on common procedures for Hoechst 33258 and 33342 and should be optimized for your specific cell type, experimental conditions, and instrumentation when using this compound.

Stock Solution Preparation

-

Reconstitution: Dissolve this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a stock solution of 1 to 10 mg/mL.

-

Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Live Cell Staining for Fluorescence Microscopy

-

Cell Seeding: Plate cells on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide) and allow them to adhere and grow to the desired confluency.

-

Staining Solution Preparation: On the day of the experiment, dilute the this compound stock solution in a serum-free cell culture medium or a buffered salt solution (e.g., PBS) to a final working concentration. A typical starting concentration is 1-5 µg/mL. The optimal concentration should be determined experimentally.

-

Staining: Remove the growth medium from the cells and add the staining solution.

-

Incubation: Incubate the cells at 37°C for 10-30 minutes, protected from light.

-

Washing: Gently wash the cells two to three times with a pre-warmed buffer to remove excess stain.

-

Imaging: Image the cells using a fluorescence microscope equipped with a UV excitation source (e.g., ~350 nm) and a blue emission filter (e.g., ~460 nm).

Cell Staining for Flow Cytometry

-

Cell Preparation: Harvest cells and prepare a single-cell suspension in a suitable buffer (e.g., PBS with 1-2% FBS) at a concentration of 1 x 10⁶ cells/mL.

-

Staining Solution Preparation: Dilute the this compound stock solution in the cell suspension buffer to a final working concentration. A typical starting concentration is 1-10 µg/mL.

-

Staining: Add the staining solution to the cell suspension.

-

Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.

-

Washing (Optional): Centrifuge the cells to pellet, remove the supernatant, and resuspend in fresh buffer. This step can reduce background fluorescence.

-

Analysis: Analyze the stained cells on a flow cytometer equipped with a UV laser for excitation and an appropriate detector for blue fluorescence.

References

Understanding Hoechst 33258 Fluorescence in Live Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Hoechst 33258, a cell-permeant, blue-emitting fluorescent dye widely utilized for staining DNA in both live and fixed cells. We will delve into its core principles, fluorescence characteristics, and detailed protocols for its application in crucial cell-based assays.

Core Principles of Hoechst 33258

Hoechst 33258 is a bisbenzimide dye that exhibits a strong affinity for the minor groove of double-stranded DNA, with a particular preference for adenine-thymine (A-T) rich regions.[1][2][3] Upon binding to DNA, the dye undergoes a significant conformational change that leads to a substantial increase in its fluorescence quantum yield, resulting in a bright blue fluorescence.[4][] Unbound Hoechst 33258 in solution has minimal fluorescence, which contributes to a high signal-to-noise ratio in staining applications.

The cell permeability of Hoechst 33258 allows for the staining of live cells without the need for fixation and permeabilization, making it a valuable tool for real-time imaging and analysis of cellular processes. However, it is important to note that its cell permeability is about 10 times lower than its structural analog, Hoechst 33342, which contains an additional ethyl group rendering it more lipophilic. Despite this, Hoechst 33258 remains a popular choice for many live-cell applications due to its lower toxicity compared to other DNA stains like DAPI.

Because Hoechst stains bind to DNA, they can interfere with DNA replication during cell division and are therefore potentially mutagenic and carcinogenic. Appropriate safety precautions should be taken during handling and disposal.

Quantitative Data Presentation

The following tables summarize the key quantitative properties of Hoechst 33258, providing a quick reference for experimental design.

Table 1: Spectral Properties of Hoechst 33258

| Property | Value | Notes |

| Excitation Maximum (DNA-bound) | ~351-352 nm | Can be excited with a mercury-arc lamp or a UV laser. |

| Emission Maximum (DNA-bound) | ~461-463 nm | Emits a blue-cyan fluorescence. |

| Unbound Dye Emission | 510-540 nm | A greenish fluorescence may be observed if the dye concentration is too high or washing is insufficient. |

| Molar Extinction Coefficient | 46,000 cm⁻¹M⁻¹ at 345.5 nm | In the presence of DNA. |

| Quantum Yield (in water) | 0.034 | The fluorescence yield increases dramatically in the presence of DNA. |

| Quantum Yield (in PVA film) | ~0.74 | Immobilization within a polymer matrix significantly enhances the quantum yield. |

Table 2: DNA Binding Characteristics of Hoechst 33258

| Property | Value | Notes |

| Binding Target | Minor groove of double-stranded DNA | |

| Sequence Preference | Adenine-Thymine (A-T) rich regions | The optimal binding site is a sequence of at least three A-T base pairs. |

| High-Affinity Binding (K_d) | 1-10 nM | Results from specific interaction with the B-DNA minor groove. |

| Low-Affinity Binding (K_d) | ~1000 nM | Reflects nonspecific interaction with the DNA sugar-phosphate backbone. |

Experimental Protocols and Methodologies

Detailed methodologies for key applications of Hoechst 33258 in live cells are provided below.

Live-Cell Nuclear Staining for Fluorescence Microscopy

This protocol outlines the steps for staining the nuclei of live cells for visualization.

Materials:

-

Hoechst 33258 stock solution (e.g., 1 mg/mL in deionized water or DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Cells cultured on coverslips or in imaging dishes

Protocol:

-

Prepare Staining Solution: Dilute the Hoechst 33258 stock solution to a final working concentration of 0.1-12 µg/mL in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically for each cell type.

-

Cell Staining: Remove the existing culture medium from the cells and replace it with the Hoechst 33258 staining solution.

-

Incubation: Incubate the cells at 37°C for 5-30 minutes, protected from light. Incubation time may need optimization depending on the cell type.

-

Washing: Aspirate the staining solution and wash the cells twice with pre-warmed PBS or fresh culture medium to remove unbound dye.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with a UV excitation source (e.g., ~350 nm) and a blue emission filter (e.g., ~460 nm).

Cell Cycle Analysis by Flow Cytometry

Hoechst 33258 staining can be used to determine the DNA content of live cells, allowing for the analysis of cell cycle phases (G0/G1, S, and G2/M).

Materials:

-

Hoechst 33342 is often preferred for live-cell cycle analysis due to its higher permeability, though Hoechst 33258 can be used.

-

Hoechst 33258 stock solution

-

Cell culture medium

-

Flow cytometer with UV laser excitation

Protocol:

-

Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in pre-warmed culture medium.

-

Staining: Add Hoechst 33258 stock solution to the cell suspension to a final concentration of 1-10 µg/mL.

-

Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light. The optimal staining time and concentration can vary between cell types.

-

Analysis: Analyze the stained cells directly on a flow cytometer without washing. Excite the cells with a UV laser and collect the blue fluorescence emission.

-

Data Interpretation: Generate a histogram of fluorescence intensity. The G0/G1 peak will have the lowest DNA content (2N), the G2/M peak will have double the DNA content (4N), and the S phase cells will have an intermediate DNA content.

Apoptosis Detection

Apoptotic cells are characterized by chromatin condensation and nuclear fragmentation. Hoechst 33258 can be used to identify these changes. For more robust apoptosis detection, co-staining with a viability dye like Propidium Iodide (PI) is recommended.

Materials:

-

Hoechst 33258 stock solution

-

Propidium Iodide (PI) stock solution

-

Binding Buffer (or PBS)

-

Cells induced for apoptosis and control cells

Protocol:

-

Cell Preparation: Harvest both control and apoptosis-induced cells and prepare single-cell suspensions at 1 x 10⁶ cells/mL in cold PBS.

-

Hoechst Staining: Add Hoechst 33258 to the cell suspension to a final concentration of 1 µg/mL and mix gently.

-

Incubation: Incubate for 10-15 minutes at room temperature in the dark.

-

PI Co-staining: Add Propidium Iodide to the cell suspension to a final concentration of 5 µg/mL.

-

Analysis: Analyze the cells immediately by fluorescence microscopy or flow cytometry.

-

Live cells: Will exclude PI and show normal, uniform blue nuclear staining.

-

Early apoptotic cells: Will exclude PI but show bright, condensed, or fragmented blue nuclei.

-

Late apoptotic/necrotic cells: Will be permeable to PI and show both blue and red fluorescence.

-

Concluding Remarks

Hoechst 33258 remains a cornerstone fluorescent probe in cell biology and drug development. Its ability to stain the nuclei of live cells with high specificity and low toxicity allows for the dynamic visualization and quantification of fundamental cellular processes. By understanding its core principles and utilizing optimized protocols, researchers can effectively leverage Hoechst 33258 to gain critical insights into cell health, proliferation, and death.

References

A Technical Guide to Hoechst 33258 for the Detection of A-T Rich DNA Regions

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Hoechst 33258, a fluorescent dye integral to molecular and cellular biology for its ability to selectively bind to and detect adenine-thymine (A-T) rich regions of double-stranded DNA (dsDNA). We will cover its binding mechanism, spectral properties, and detailed protocols for its application in key research areas, including DNA quantification, fluorescence microscopy, and apoptosis detection.

Core Principles of Hoechst 33258

Hoechst 33258 is a cell-permeant, blue-emitting bisbenzimide dye that functions as a specific, non-intercalating DNA stain.[1][2] Its utility is rooted in its preferential binding to the minor groove of dsDNA, with a strong affinity for sequences rich in adenine and thymine.[1][2][3]

Mechanism of Action: The dye's crescent shape complements the curvature of the DNA minor groove. Binding is stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions. The fluorescence of Hoechst 33258 is significantly enhanced upon binding to dsDNA, a phenomenon attributed to the suppression of rotational relaxation and reduced hydration. Its specificity for A-T regions arises because the 2-amino group of guanine (G) protrudes into the minor groove, creating steric hindrance that prevents the dye from binding effectively to G-C rich sequences. The optimal binding site is a sequence of three consecutive A-T base pairs, such as AAA/TTT.

Quantitative and Spectral Properties

The photophysical characteristics of Hoechst 33258 are critical for its application. The unbound dye has minimal fluorescence, while its association with DNA leads to a substantial increase in quantum yield, ensuring a high signal-to-noise ratio.

| Property | Unbound Dye | DNA-Bound Dye | Reference(s) |

| Excitation Maximum | ~350 nm | 351-352 nm | |

| Emission Maximum | 510-540 nm | 461-463 nm | |

| Binding Affinity (Kd) | - | High Affinity (A-T): 1-10 nM | |

| - | Low Affinity (Non-specific): ~1000 nM | ||

| Extinction Coefficient | - | ~40,000 M⁻¹cm⁻¹ | |

| Quantum Yield (in water) | 0.034 | ~30-fold increase upon binding |

Key Applications and Experimental Protocols

Hoechst 33258 is a versatile tool used across various applications. Below are detailed protocols for its most common uses.

Safety Precaution: Hoechst 33258 is a potential mutagen and carcinogen as it binds to DNA. Always wear appropriate personal protective equipment (PPE), including gloves and a lab coat, and handle the dye with care.

This assay provides a sensitive method for measuring dsDNA concentration, circumventing interference from single-stranded DNA, RNA, and proteins that can affect traditional UV absorbance methods. The linear dynamic range typically extends from approximately 10 ng/mL to 1 µg/mL.

A. Required Reagents:

-

Hoechst 33258 Stock Solution (1 mg/mL): Dilute a 10 mg/mL commercial stock with nuclease-free water. Store in an amber bottle at 4°C for up to 6 months.

-

10X TNE Buffer: 100 mM Tris, 10 mM EDTA, 1 M NaCl, pH 7.4.

-

1X TNE Buffer: Dilute 10X TNE buffer with nuclease-free water.

-

2X Dye Working Solution: Dilute the 1 mg/mL stock solution into 1X TNE buffer to a final concentration of 200 ng/mL. Prepare fresh daily and protect from light.

-

DNA Standard (e.g., Calf Thymus DNA): Prepare a series of dilutions in 1X TNE buffer (e.g., from 20 ng/mL to 2 µg/mL).

B. Protocol:

-

Equilibrate all reagents to room temperature.

-

Standard Curve Preparation: In separate cuvettes, mix 1 mL of each DNA standard dilution with 1 mL of the 2X Dye Working Solution. This halves the DNA concentration, resulting in final concentrations from 10 ng/mL to 1000 ng/mL.

-

Blank Preparation: Mix 1 mL of 1X TNE buffer with 1 mL of 2X Dye Working Solution.

-

Sample Preparation: Dilute unknown DNA samples in 1X TNE buffer to a final volume of 1 mL. Add 1 mL of 2X Dye Working Solution.

-

Incubate all tubes for 5-10 minutes at room temperature, protected from light.

-

Measure the fluorescence using a fluorometer with excitation set to ~350 nm and emission detection at ~450-460 nm.

-

Subtract the blank reading from all standards and samples.

-

Generate a standard curve by plotting fluorescence versus DNA concentration.

-

Calculate the concentration of the unknown samples using the standard curve.

Hoechst 33258 is widely used as a nuclear counterstain in both live and fixed cells. Its cell-permeant nature allows for straightforward labeling of nuclear DNA.

A. Staining Live Cells:

-

Grow cells on sterile coverslips or in imaging-compatible plates.

-

Prepare a working solution of Hoechst 33258 at 1-5 µg/mL in an appropriate cell culture medium.

-

Remove the existing medium and add the Hoechst staining solution.

-

Incubate at 37°C for 15-60 minutes. The optimal time may vary by cell type.

-

Aspirate the staining solution and wash the cells twice with phosphate-buffered saline (PBS).

-

Mount the coverslip using a suitable mounting medium and proceed with imaging.

B. Staining Fixed Cells:

-

Fix cells using a standard protocol (e.g., 4% paraformaldehyde for 10-15 minutes).

-

Permeabilize cells if required for other antibody-based staining (e.g., 0.1% Triton X-100 in PBS).

-

Prepare a working solution of Hoechst 33258 at 0.5-2 µg/mL in PBS.

-

Add the staining solution to the fixed cells and incubate for at least 15 minutes at room temperature.

-

Aspirate the staining solution and wash twice with PBS.

-

Mount and image. Washing is not strictly necessary but can reduce background fluorescence.

A key hallmark of apoptosis is chromatin condensation and nuclear fragmentation. Hoechst 33258 is an excellent tool for visualizing these changes. Apoptotic nuclei, with their highly condensed chromatin, stain much more brightly than the nuclei of healthy cells.

A. Protocol for Apoptosis Visualization:

-

Seed and treat cells with the desired apoptotic stimulus.

-

Harvest both adherent and floating cells.

-

Fix the cells with 4% paraformaldehyde for 20-30 minutes at room temperature.

-

Wash the cells with PBS.

-

Stain the cells with a Hoechst 33258 working solution (e.g., 5-10 µg/mL in PBS) for 30 minutes in the dark.

-

Wash the cells again with PBS.

-

Resuspend the cells in a small volume of PBS or mount them on a slide.

-

Observe under a fluorescence microscope.

-

Analysis: Healthy cells will display nuclei with diffuse, light blue fluorescence. Apoptotic cells will exhibit bright, condensed, or fragmented nuclei.

Relevance in Drug Development

The ability to specifically target A-T rich regions makes Hoechst 33258 and its derivatives relevant in drug development. A-T rich sequences are prevalent in promoters and other regulatory regions of the genome. Molecules that can selectively bind to these sites can act as gene regulatory agents. Furthermore, since many anticancer drugs induce apoptosis, Hoechst 33258 serves as a critical tool in high-throughput screening assays to identify and validate compounds that trigger programmed cell death. Its use in cell cycle analysis also allows for the study of drugs that cause cell cycle arrest.

References

Methodological & Application

Application Notes and Protocols: Hoechst 33258 Staining for Adherent Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hoechst 33258 is a cell-permeant, blue-fluorescent dye that serves as a vital tool for visualizing the nuclei of both live and fixed cells.[1][2][3] This bis-benzimide dye specifically binds to the minor groove of DNA, with a strong preference for adenine-thymine (A-T) rich regions.[3][4] Upon binding to DNA, the fluorescence of Hoechst 33258 increases significantly, leading to a high signal-to-noise ratio for clear nuclear visualization. It is excited by ultraviolet (UV) light and emits a blue fluorescence. This straightforward and reliable staining method is widely employed in various applications, including cell counting, apoptosis assessment, cell cycle analysis, and as a nuclear counterstain in immunofluorescence experiments.

Principle of Staining

Hoechst 33258 is a fluorescent stain that specifically binds to DNA. Its membrane permeability allows it to enter both live and fixed cells to stain the nucleus. The dye's fluorescence is significantly enhanced upon binding to the minor groove of DNA, particularly in A-T rich regions. This property makes it an excellent marker for visualizing cell nuclei with minimal background fluorescence.

Data Presentation

The following table summarizes the key quantitative data for Hoechst 33258 staining.

| Parameter | Value | References |

| Excitation Maximum (with DNA) | ~350-352 nm | |

| Emission Maximum (with DNA) | ~461-463 nm | |

| Stock Solution Concentration | 1-10 mg/mL in distilled water or DMSO | |

| Working Concentration (Live Cells) | 0.5 - 5 µM (equivalent to approx. 0.1 - 10 µg/mL) | |

| Working Concentration (Fixed Cells) | 0.5 - 2 µg/mL | |

| Incubation Time (Live Cells) | 15 - 60 minutes | |

| Incubation Time (Fixed Cells) | 10 - 30 minutes | |

| Incubation Temperature | Room temperature or 37°C |

Experimental Protocols

Materials

-

Hoechst 33258 dye

-

Distilled water or Dimethyl sulfoxide (DMSO) for stock solution

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell culture medium

-

Adherent cells cultured on coverslips or in culture plates

-

Paraformaldehyde (for fixed cell staining)

-

Mounting medium

-

Fluorescence microscope with appropriate filters

Stock Solution Preparation

-

Prepare a 1 mg/mL stock solution by dissolving Hoechst 33258 powder in high-quality distilled water or DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

Protocol 1: Staining of Live Adherent Cells

This protocol is suitable for visualizing nuclei in living cells.

-

Cell Preparation: Grow adherent cells on coverslips or in culture dishes to the desired confluency.

-

Staining Solution Preparation: Dilute the Hoechst 33258 stock solution in cell culture medium to a final working concentration of 1-5 µg/mL. The optimal concentration may vary depending on the cell type and should be determined experimentally.

-

Staining: Remove the existing culture medium and add the Hoechst staining solution to the cells.

-

Incubation: Incubate the cells for 5-20 minutes at 37°C.

-

Washing: Gently wash the cells twice with pre-warmed PBS or fresh culture medium to remove unbound dye.

-

Imaging: Image the cells immediately using a fluorescence microscope with a UV excitation filter and a blue emission filter.

Protocol 2: Staining of Fixed Adherent Cells

This protocol is ideal for co-staining with antibodies in immunofluorescence applications.

-

Cell Preparation: Grow adherent cells on coverslips or in culture dishes.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Staining Solution Preparation: Dilute the Hoechst 33258 stock solution in PBS to a final working concentration of 1-5 µg/mL.

-

Staining: Add the Hoechst staining solution to the fixed cells.

-

Incubation: Incubate for 10-30 minutes at room temperature, protected from light.

-

Washing: Wash the cells twice with PBS to remove excess dye.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the stained nuclei using a fluorescence microscope.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for Hoechst 33258 staining of adherent cells.

Caption: Workflow for live and fixed adherent cell staining with Hoechst 33258.

Signaling Pathway Visualization

Hoechst 33258 staining does not directly involve a signaling pathway. Instead, its mechanism is based on direct binding to DNA. The following diagram illustrates the principle of Hoechst 33258 action.

Caption: Mechanism of Hoechst 33258 binding to DNA and subsequent fluorescence.

Troubleshooting

| Issue | Possible Cause | Solution |

| Weak or no nuclear staining | - Insufficient dye concentration- Short incubation time- Low cell permeability (less common with 33258 in fixed cells) | - Optimize dye concentration (try a range of 1-10 µg/mL).- Increase incubation time.- For live cells, consider using Hoechst 33342 which has higher permeability. |

| High background fluorescence | - Excessive dye concentration- Incomplete washing | - Reduce the working concentration of the dye.- Ensure thorough washing steps to remove unbound dye. |

| Cell death or altered morphology (live cells) | - High dye concentration- Phototoxicity from prolonged exposure to UV light | - Use the lowest effective concentration of Hoechst 33258.- Minimize exposure to the excitation light source during imaging. |

| Uneven staining | - Cell clumps- Incomplete mixing of the staining solution | - Ensure a single-cell suspension before staining.- Gently mix the staining solution after adding it to the cells. |

Conclusion

Hoechst 33258 is a robust and easy-to-use nuclear stain for adherent cells. By following the detailed protocols and considering the troubleshooting tips provided, researchers can achieve high-quality and reproducible nuclear visualization for a wide range of cellular imaging applications. The choice between live and fixed cell staining protocols will depend on the specific experimental requirements.

References

Application Notes and Protocols for Live Cell Imaging with Hoe 32021 Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoe 32021 is a blue fluorescent, cell-permeant nuclear stain belonging to the Hoechst family of dyes. These dyes are minor groove-binding agents that show a strong preference for adenine-thymine (A-T) rich regions of double-stranded DNA.[1][2] Upon binding to DNA, the fluorescence quantum yield of Hoechst dyes increases significantly, leading to a bright blue signal with a low background.[3] This property makes this compound and other Hoechst dyes valuable tools for visualizing cell nuclei in both live and fixed cells, as well as for applications in flow cytometry, apoptosis detection, and cell cycle analysis.[4][5]

This document provides detailed application notes and protocols for the use of this compound in live cell imaging, with a focus on providing researchers with the necessary information to design and execute successful experiments.

Physicochemical and Spectral Properties

While specific quantitative data for this compound is not widely published, its properties are analogous to the well-characterized Hoechst 33342 and 33258 dyes. The data presented below is representative of the Hoechst dye family and can be used as a guide for experimental design with this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₆N₆O | |

| Molecular Weight | 438.52 g/mol | |

| Excitation Maximum (λex) | ~350-360 nm (bound to DNA) | |

| Emission Maximum (λem) | ~461-480 nm (bound to DNA) | |

| Extinction Coefficient (ε) | Not available for this compound | |

| Quantum Yield (Φ) | Not available for this compound | |

| Solubility | Soluble in water and DMSO |

Mechanism of Action

Hoechst dyes, including this compound, bind to the minor groove of DNA. This binding is non-intercalative and reversible, with a high affinity for A-T rich sequences. The binding event restricts the rotational freedom of the dye molecule, leading to a significant enhancement of its fluorescence.

Applications in Live Cell Imaging

Nuclear Staining and Cell Counting

This compound provides excellent nuclear counterstaining in live-cell imaging experiments, allowing for the easy identification and enumeration of cells. Its high signal-to-noise ratio and cell permeability make it a reliable choice for this application.

Apoptosis Detection

During apoptosis, chromatin condensation and nuclear fragmentation are hallmark features. The intense fluorescence of this compound upon DNA binding allows for the clear visualization of these morphological changes in apoptotic cells, which appear to have smaller, more brightly stained, and often fragmented nuclei.

Cell Cycle Analysis

The DNA content of a cell is directly proportional to its fluorescence intensity when stained with a DNA-binding dye like this compound. This relationship allows for the analysis of cell cycle distribution within a population using flow cytometry. Cells in the G2/M phase, having twice the DNA content of G1 cells, will exhibit approximately double the fluorescence intensity.

Experimental Protocols

Protocol 1: Live Cell Staining for Fluorescence Microscopy

Materials:

-

This compound dye

-

Dimethyl sulfoxide (DMSO) or sterile, nuclease-free water for stock solution

-

Appropriate cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with a DAPI filter set (or similar UV excitation and blue emission filters)

Stock Solution Preparation:

-

Prepare a 1 mg/mL stock solution of this compound by dissolving it in high-quality, anhydrous DMSO or sterile water.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

Staining Protocol:

-

Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides).

-

Prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 0.1-5 µg/mL. The optimal concentration should be determined empirically for each cell type and experimental condition to minimize toxicity.

-

Remove the existing culture medium from the cells.

-

Add the this compound staining solution to the cells, ensuring complete coverage.

-

Incubate the cells at 37°C for 10-30 minutes, protected from light.

-

(Optional) Wash the cells once or twice with pre-warmed PBS or fresh culture medium to remove excess dye and reduce background fluorescence.

-

Add fresh, pre-warmed culture medium to the cells.

-

Image the cells using a fluorescence microscope equipped with a suitable filter set for UV excitation and blue emission.

Protocol 2: Apoptosis Detection using this compound

Principle: Apoptotic cells exhibit characteristic nuclear condensation and fragmentation, which can be visualized by staining with this compound. For a more quantitative analysis and to distinguish between early and late apoptosis/necrosis, co-staining with a viability dye like Propidium Iodide (PI) is recommended. PI is membrane-impermeant and only enters cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

This compound

-

Propidium Iodide (PI)

-

Annexin V binding buffer (if co-staining with Annexin V)

-

Inducing agent for apoptosis (e.g., staurosporine, TNF-α)

-

Control (untreated) cells

-

Fluorescence microscope or flow cytometer

Staining Protocol for Microscopy:

-

Induce apoptosis in your target cells using the desired method. Include a negative control of untreated cells.

-

Follow the steps for live-cell staining with this compound as described in Protocol 1, using a concentration at the lower end of the recommended range to minimize artifacts.

-

In the final 5-10 minutes of incubation, add PI to the culture medium at a final concentration of 1-5 µg/mL.

-

Wash the cells gently with PBS or binding buffer.

-

Image the cells immediately.

-

Healthy cells: Normal-sized nuclei with low, uniform blue fluorescence; no red fluorescence.

-

Early apoptotic cells: Condensed or fragmented nuclei with bright blue fluorescence; no red fluorescence.

-

Late apoptotic/necrotic cells: Condensed or fragmented nuclei with bright blue fluorescence and also red fluorescence.

-

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Materials:

-

This compound

-

Cell culture medium

-

PBS

-

70% ice-cold ethanol (for fixed-cell analysis, optional)

-

Flow cytometer with UV excitation source

Live Cell Protocol:

-

Harvest cells and prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in culture medium.

-

Add this compound to the cell suspension at a final concentration of 1-10 µg/mL.

-

Incubate at 37°C for 15-60 minutes, protected from light. The optimal time and concentration should be determined for your specific cell line.

-

Analyze the cells directly on the flow cytometer using a low flow rate for optimal resolution.

Fixed Cell Protocol (for endpoint analysis):

-

Harvest and wash cells with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PBS containing 0.2-2 µg/mL of this compound.

-

Incubate at room temperature for 15 minutes in the dark.

-

Analyze on a flow cytometer.

Data Presentation and Interpretation

| Application | Key Parameters to Quantify | Expected Results |

| Nuclear Staining | Number of nuclei per field of view | Clear, distinct blue fluorescent nuclei. |

| Apoptosis (Microscopy) | Percentage of cells with condensed/fragmented nuclei | Increased percentage of brightly stained, condensed nuclei in treated vs. control cells. |

| Cell Cycle (Flow Cytometry) | Percentage of cells in G1, S, and G2/M phases | A histogram of fluorescence intensity showing distinct peaks for G1 and G2/M populations. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak or No Staining | - Low dye concentration- Insufficient incubation time- Dye degradation | - Increase this compound concentration.- Increase incubation time.- Use a fresh aliquot of the stock solution. |

| High Background Fluorescence | - Excessive dye concentration- Insufficient washing | - Decrease this compound concentration.- Include wash steps after incubation. |

| Cell Toxicity/Death | - High dye concentration- Phototoxicity from prolonged light exposure | - Use the lowest effective dye concentration.- Minimize exposure to excitation light (use neutral density filters, reduce exposure time). |

| Uneven Staining | - Cell clumps- Incomplete dye distribution | - Ensure a single-cell suspension for flow cytometry.- Gently mix the staining solution upon addition. |

Safety Precautions

Hoechst dyes are known to bind to DNA and are considered potential mutagens. Handle this compound with care, wearing appropriate personal protective equipment (gloves, lab coat). Dispose of waste containing the dye according to your institution's guidelines for chemical waste.

References

- 1. An adaptable live-cell imaging protocol to analyze organelle morphology in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. mdpi.com [mdpi.com]

- 4. Photophysical properties of fluorescent DNA-dyes bound to single- and double-stranded DNA in aqueous buffered solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lumiprobe.com [lumiprobe.com]

Application Notes and Protocols for Hoe 32021 in Flow Cytometry Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoe 32021 is a fluorescent dye belonging to the Hoechst family of bis-benzimidazole stains. These dyes are cell-permeable and bind specifically to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions. Upon binding to DNA, their fluorescence quantum yield increases significantly, making them excellent probes for nuclear visualization and DNA content analysis. This compound is functionally analogous to the more commonly cited Hoechst 33342, exhibiting similar spectral properties and applications. Its high cell permeability makes it particularly suitable for staining living, unfixed cells.

In flow cytometry, this compound is primarily utilized for two key applications: cell cycle analysis and the detection of apoptosis. Its stoichiometric binding to DNA allows for the discrimination of cells in different phases of the cell cycle based on their DNA content. Furthermore, the chromatin condensation that occurs during apoptosis leads to an increased localized concentration of DNA, resulting in higher fluorescence intensity when stained with this compound, thus enabling the identification of apoptotic cells.

Spectral Properties

This compound, like other Hoechst dyes, is excited by ultraviolet (UV) light and emits blue fluorescence. The precise excitation and emission maxima can vary slightly depending on the solvent and whether the dye is bound to DNA.

| Property | Wavelength (nm) |

| Excitation Maximum (bound to DNA) | ~350-355 |

| Emission Maximum (bound to DNA) | ~454-461[1][2] |

Applications in Flow Cytometry

Cell Cycle Analysis

The DNA content of a cell doubles as it progresses from the G1/G0 phase to the G2/M phase. This compound staining allows for the quantification of DNA content in individual cells, thereby providing a statistical distribution of the cell population across the different phases of the cell cycle (G0/G1, S, and G2/M). This is crucial for studying cell proliferation, differentiation, and the effects of cytotoxic or cytostatic drugs.

Apoptosis Detection

A hallmark of apoptosis is the condensation of chromatin in the nucleus. This leads to a more compact DNA structure, which results in increased fluorescence intensity when stained with this compound. This property allows for the identification and quantification of apoptotic cells by flow cytometry. Often, this compound is used in conjunction with a viability dye, such as Propidium Iodide (PI), to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Quantitative Data Summary

The optimal staining conditions for this compound can vary depending on the cell type and experimental conditions. The following tables provide a summary of typical concentrations and expected results for common cell lines.

Table 1: Recommended Staining Conditions for Cell Cycle Analysis

| Cell Line | This compound Concentration (µg/mL) | Incubation Time (minutes) | Incubation Temperature (°C) | Expected G0/G1 Phase (%) | Expected S Phase (%) | Expected G2/M Phase (%) |

| Jurkat | 1 - 5 | 30 - 60 | 37 | 45 - 55 | 30 - 40 | 10 - 20[3] |

| HeLa | 1 - 10 | 15 - 60 | 37 | 50 - 60 | 25 - 35 | 10 - 15 |

| MCF-7 | 1 - 5 | 15 - 30 | 37 | 55 - 65 | 20 - 30 | 10 - 20 |

Table 2: Apoptosis Detection using this compound

| Cell Line | Apoptosis Inducer (Example) | This compound Concentration (µg/mL) | Expected Increase in Mean Fluorescence Intensity (Fold Change) |

| Jurkat | Etoposide (10 µM, 24h) | 1 | ~1.5 - 2.5 |

| HeLa | Staurosporine (1 µM, 6h) | 1 | ~1.3 - 2.0 |

| HL-60 | Camptothecin (2 µM, 4h) | 1 | ~1.5 - 3.0[4] |

Experimental Protocols

Protocol 1: Cell Cycle Analysis of Live Cells

Materials:

-

This compound stock solution (1 mg/mL in sterile deionized water or DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer with UV excitation capabilities

Procedure:

-

Culture cells to a density of approximately 0.5 - 1 x 10^6 cells/mL.

-

Prepare the this compound staining solution by diluting the stock solution in complete culture medium to the desired final concentration (typically 1-5 µg/mL).

-

Add the staining solution directly to the cell culture.

-

Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light.

-

For suspension cells, gently resuspend and proceed to the flow cytometer. For adherent cells, detach the cells using a gentle method (e.g., Trypsin-EDTA), neutralize, and resuspend in complete medium containing this compound at the same concentration.

-

Analyze the samples on a flow cytometer using UV excitation (e.g., 355 nm laser) and collect the blue fluorescence emission (e.g., using a 450/50 nm bandpass filter).

-

Analyze the DNA content histogram using appropriate cell cycle analysis software.

Protocol 2: Apoptosis Detection in Combination with Propidium Iodide (PI)

Materials:

-

This compound stock solution (1 mg/mL)

-

Propidium Iodide (PI) stock solution (1 mg/mL in water)

-

1X Binding Buffer (e.g., Annexin V Binding Buffer)

-

Flow cytometer with UV and blue/green excitation capabilities

Procedure:

-

Induce apoptosis in your cell population using the desired method. Include a non-treated control.

-

Harvest the cells (including any floating cells from the supernatant) and wash once with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add this compound to a final concentration of 1 µg/mL and incubate for 10-15 minutes at room temperature, protected from light.

-

Add PI to a final concentration of 1-5 µg/mL.

-

Incubate for an additional 5 minutes at room temperature in the dark.

-

Analyze the samples immediately on a flow cytometer.

-

Use UV excitation for this compound and collect blue fluorescence.

-

Use blue or green excitation (e.g., 488 nm or 561 nm laser) for PI and collect red fluorescence (e.g., using a 610/20 nm bandpass filter).

-

-

Gate on the cell population and analyze the dot plot of this compound versus PI fluorescence to distinguish between:

-

Live cells: this compound low / PI negative

-

Early apoptotic cells: this compound high / PI negative

-

Late apoptotic/necrotic cells: this compound high / PI positive

-

Necrotic cells: this compound low / PI positive

-

Visualizations

Caption: Experimental workflow for cell cycle analysis using this compound.

Caption: Experimental workflow for apoptosis detection with this compound and PI.

Caption: Etoposide-induced apoptosis pathway and its detection with this compound.[5]

References

- 1. Spectrum [Hoechst 33342] | AAT Bioquest [aatbio.com]

- 2. Hoechst 33342 | Fluorescent DNA Stains: R&D Systems [rndsystems.com]

- 3. A Triple Staining Method for Accurate Cell Cycle Analysis Using Multiparameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. meridian.allenpress.com [meridian.allenpress.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Hoechst 33258 for Nuclear Counterstaining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoechst 33258 is a cell-permeant, blue-fluorescent dye that serves as a vital tool for nuclear counterstaining in a multitude of applications, including fluorescence microscopy, immunofluorescence, and flow cytometry.[1][2] This bis-benzimide dye binds specifically to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich regions.[2][][4] Upon binding to DNA, its fluorescence quantum yield increases significantly, allowing for clear visualization of the nucleus in both live and fixed cells. Hoechst 33258 is excited by ultraviolet (UV) light around 352 nm and emits blue fluorescence with a maximum at approximately 461 nm. Its spectral properties, including a large Stokes shift, make it suitable for multicolor imaging experiments.

While structurally similar to Hoechst 33342, Hoechst 33258 is reportedly less cell-permeant. Both dyes are considered less toxic than DAPI, another common nuclear stain, making them a preferred choice for live-cell imaging. Because Hoechst stains bind to DNA, they can interfere with DNA replication and are therefore potentially mutagenic; appropriate care should be taken during handling and disposal.

Key Applications

-

Nuclear Counterstaining in Immunofluorescence: Provides excellent nuclear detail to complement the localization of specific proteins.

-

Cell Cycle Analysis: Used in conjunction with techniques like BrdU labeling to monitor cell cycle progression.

-

Apoptosis Detection: Helps to identify apoptotic cells through the visualization of condensed or fragmented nuclei.

-

Cell Counting and Proliferation Assays: Enables accurate enumeration of cells.

-

Live and Fixed Cell Imaging: Versatile for use in various experimental conditions.

-

Flow Cytometry: For DNA content analysis and cell sorting.

Quantitative Data Summary

The optimal concentration and incubation time for Hoechst 33258 can vary depending on the cell type, cell density, and specific application. It is always recommended to perform an initial optimization experiment.

| Application | Cell State | Recommended Concentration (µg/mL) | Recommended Concentration (µM) | Incubation Time | Incubation Temperature |

| Live Cell Staining (Microscopy) | Live | 1 - 5 | 0.5 - 5 | 5 - 60 minutes | Room Temperature or 37°C |

| Fixed Cell Staining (Microscopy) | Fixed | 0.5 - 2 | ~1-2 | 5 - 15 minutes | Room Temperature |

| Live Cell Staining (Flow Cytometry) | Live | 1 - 10 | Not specified | 15 - 60 minutes | 37°C |

| Fixed Cell Staining (Flow Cytometry) | Fixed | 0.2 - 2 | Not specified | 15 minutes | Room Temperature |

| Bacterial Staining | Live or Fixed | 12 - 15 | Not specified | 30 minutes | Room Temperature |

Experimental Protocols

Preparation of Stock Solution

It is recommended to prepare a concentrated stock solution of Hoechst 33258, which can then be diluted to the desired working concentration.

-

Stock Solution Concentration: 1-10 mg/mL.

-

Solvent: Dissolve in high-purity water or dimethyl sulfoxide (DMSO).

-

Storage: Store the stock solution at 4°C for up to 6 months or at -20°C for long-term storage, protected from light. It is not recommended to store dilute working solutions as the dye can precipitate or adsorb to the container.

Protocol 1: Nuclear Counterstaining of Fixed Mammalian Cells for Fluorescence Microscopy

This protocol is suitable for cells grown on coverslips or in imaging plates that have been fixed and permeabilized as part of an immunofluorescence workflow.

Materials:

-

Fixed and permeabilized cells on coverslips or plates

-

Hoechst 33258 stock solution (1 mg/mL)

-

Phosphate-Buffered Saline (PBS)

-

Mounting medium

Procedure:

-

Prepare the Hoechst 33258 working solution by diluting the stock solution to a final concentration of 0.5-2 µg/mL in PBS.

-

Wash the fixed and permeabilized cells twice with PBS to remove any residual buffers.

-

Add the Hoechst 33258 working solution to the cells, ensuring complete coverage.

-

Incubate for at least 5-15 minutes at room temperature, protected from light.

-

Wash the cells twice with PBS to remove unbound dye. This step is optional but can help reduce background fluorescence.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium. For plates, add fresh PBS or mounting medium.

-

Image the cells using a fluorescence microscope with a UV excitation filter (around 350 nm) and a blue emission filter (around 460 nm).

Protocol 2: Staining of Live Mammalian Cells for Fluorescence Microscopy

This protocol allows for the visualization of nuclei in living cells. Hoechst 33342 is often preferred for live-cell staining due to its higher cell permeability, but Hoechst 33258 can also be used effectively.

Materials:

-

Live cells cultured on coverslips or in imaging plates

-

Hoechst 33258 stock solution (1 mg/mL)

-

Complete cell culture medium

Procedure:

-

Prepare the Hoechst 33258 working solution by diluting the stock solution to a final concentration of 1-5 µg/mL in pre-warmed, complete cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the Hoechst 33258 working solution.

-

Incubate the cells for 5-20 minutes at 37°C in a CO2 incubator. The optimal incubation time may vary between cell types.

-

(Optional) Wash the cells once with fresh, pre-warmed culture medium to remove excess dye. Washing is not always necessary for specific staining.

-

Image the live cells immediately using a fluorescence microscope equipped for live-cell imaging with appropriate environmental control (temperature, CO2).

Protocol 3: Staining of Fixed Cells for DNA Content Analysis by Flow Cytometry

This protocol is designed for preparing a single-cell suspension for cell cycle analysis.

Materials:

-

Single-cell suspension

-

70-80% ice-cold ethanol

-

Hoechst 33258 stock solution (1 mg/mL)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Obtain a single-cell suspension with a density of 1-2 x 10^6 cells/mL.

-

Fix the cells by adding them dropwise into ice-cold 70-80% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

-

Wash the cells once with PBS.

-

Prepare the Hoechst 33258 working solution by diluting the stock solution to 0.2-2 µg/mL in PBS.

-

Resuspend the cell pellet in the Hoechst 33258 working solution.

-

Incubate for 15 minutes at room temperature, protected from light.

-

Analyze the cells by flow cytometry using a UV laser for excitation and a blue detector for emission. A low flow rate is recommended for optimal results.

Visualizations

References

Application Notes: Hoechst 33258 Staining for Tissue Sections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoechst 33258 is a blue fluorescent stain that is widely used for labeling DNA in fluorescence microscopy and flow cytometry.[1][2] This cell-permeant dye binds specifically to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich regions.[3][4][5] Upon binding to DNA, the fluorescence of Hoechst 33258 increases approximately 30-fold, resulting in a strong, specific signal for cell nuclei with minimal background. Its spectral properties, with an excitation maximum around 352 nm and an emission maximum around 461 nm when bound to DNA, make it compatible with standard fluorescence microscopy setups and suitable for multicolor imaging experiments. These characteristics make Hoechst 33258 an invaluable tool for visualizing nuclear morphology, identifying cell populations, and assessing cell viability in both fixed and living cells and tissues.

Mechanism of Action

Hoechst 33258 is a bisbenzimide dye that binds to the minor groove of B-DNA. This binding is non-intercalative and shows a preference for sequences rich in adenine and thymine. The dye's affinity for DNA is high, which contributes to the stability of the staining. The significant increase in fluorescence upon binding is due to the suppression of rotational relaxation and reduced hydration of the dye molecule within the DNA minor groove.

Applications in Research and Drug Development

-

Nuclear Counterstaining: Hoechst 33258 is a popular choice for counterstaining nuclei in immunofluorescence (IHC) and in situ hybridization (ISH) experiments, providing excellent morphological detail of the tissue architecture.

-

Apoptosis Detection: The dye can be used to identify apoptotic cells, which are characterized by condensed and fragmented nuclei that stain brightly with Hoechst 33258.

-

Cell Cycle Analysis: In combination with techniques like BrdU labeling, Hoechst staining can be used to analyze cell cycle progression.

-

Toxicity and Viability Assays: Changes in nuclear morphology, such as condensation or fragmentation, can be indicative of cellular toxicity. Hoechst 33258 is less toxic to cells than other DNA stains like DAPI, making it suitable for studies on living cells.

-

High-Content Screening: The robust and specific nuclear staining provided by Hoechst 33258 is well-suited for automated imaging and analysis in high-content screening platforms used in drug discovery.

Quantitative Data Summary

For reproducible and optimal staining, refer to the following key parameters for Hoechst 33258.

| Parameter | Value | Notes |

| Excitation Maximum (with DNA) | 352 nm | Can be excited with a mercury-arc lamp, xenon lamp, or a UV laser. |

| Emission Maximum (with DNA) | 461 nm | Emits blue fluorescence. |

| Stock Solution Concentration | 1-10 mg/mL in sterile distilled water or DMSO | Store at 2-6°C for up to six months or at -20°C for long-term storage, protected from light. |

| Working Solution Concentration | 0.1 - 10 µg/mL in PBS or other suitable buffer | The optimal concentration may vary depending on the tissue type and thickness. A starting concentration of 1 µg/mL is often recommended. |

| Incubation Time | 5 - 60 minutes | Shorter incubation times are generally sufficient for fixed tissues. Optimization may be required. |

| Incubation Temperature | Room Temperature or 37°C | Room temperature is typically sufficient for fixed tissue sections. |

| pH for Optimal Binding | pH 7.4 |

Experimental Protocol: Hoechst 33258 Staining of Tissue Sections

This protocol provides a step-by-step guide for staining both frozen and paraffin-embedded tissue sections.

Reagent Preparation

1. Hoechst 33258 Stock Solution (1 mg/mL):

-

Dissolve 1 mg of Hoechst 33258 pentahydrate in 1 mL of sterile, deionized water or DMSO.

-

Aliquot and store at -20°C, protected from light. Aqueous solutions are stable at 2-6°C for several months.

2. Hoechst 33258 Working Solution (1 µg/mL):

-

Dilute the 1 mg/mL stock solution 1:1000 in Phosphate Buffered Saline (PBS) at pH 7.4. For example, add 1 µL of stock solution to 1 mL of PBS.

-

Prepare this solution fresh before each use.

Staining Procedure for Paraffin-Embedded Sections

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene (or a xylene substitute) for 2 x 5 minutes.

-

Immerse slides in 100% ethanol for 2 x 3 minutes.

-

Immerse slides in 95% ethanol for 2 minutes.

-

Immerse slides in 70% ethanol for 2 minutes.

-

Rinse slides in distilled water for 5 minutes.

-

-

Permeabilization (Optional):

-

For improved staining, incubate sections with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

-

Rinse slides with PBS (3 x 5 minutes).

-

-

Hoechst Staining:

-

Apply the Hoechst 33258 working solution to the tissue sections, ensuring complete coverage.

-

Incubate for 5-15 minutes at room temperature, protected from light. Incubation times can be extended if the signal is weak.

-

-

Washing:

-

Rinse the slides with PBS (2 x 5 minutes) to remove unbound dye.

-

-

Mounting:

-

Mount the coverslip using an aqueous mounting medium.

-

Staining Procedure for Frozen Sections

-

Fixation (if required):

-

If the tissue is unfixed, immerse slides in cold 4% paraformaldehyde or methanol for 10-15 minutes.

-

Rinse slides with PBS (3 x 5 minutes).

-

-

Permeabilization (Optional):

-

Incubate sections with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

-

Rinse slides with PBS (3 x 5 minutes).

-

-

Hoechst Staining:

-

Apply the Hoechst 33258 working solution to the tissue sections.

-

Incubate for 5-15 minutes at room temperature, protected from light.

-

-

Washing:

-

Rinse the slides with PBS (2 x 5 minutes).

-

-

Mounting:

-

Mount the coverslip using an aqueous mounting medium.

-

Visualization and Imaging

-

Visualize the stained sections using a fluorescence microscope equipped with a UV excitation source and a blue emission filter (e.g., DAPI filter set).

-

Nuclei should appear as bright blue fluorescent structures.

-

Minimize exposure to the excitation light to reduce photobleaching.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak or No Staining | Insufficient incubation time or dye concentration. | Increase incubation time or the concentration of the Hoechst working solution. |

| Poor dye penetration. | Include a permeabilization step with Triton X-100. | |

| Over-washing. | Reduce the duration and number of washing steps. | |

| High Background Staining | Incomplete removal of unbound dye. | Increase the number and duration of washing steps. |

| Excessive dye concentration. | Decrease the concentration of the Hoechst working solution. | |

| Unbound dye fluoresces in the green spectrum. | Ensure thorough washing to remove excess dye. | |

| Non-specific Staining | Aggressive fixation. | If using methanol fixation, reduce the incubation time. Consider switching to paraformaldehyde fixation. |

| Dye precipitation. | Prepare the working solution fresh and filter if necessary. |

Safety Precautions

Hoechst dyes bind to DNA and are therefore potentially mutagenic and carcinogenic. Handle with appropriate care, wearing gloves and lab coat. Dispose of waste according to institutional guidelines.

Signaling Pathways and Experimental Workflows

References

Application Notes: Hoechst 33342 in Apoptosis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical process in development, tissue homeostasis, and various disease states. Accurate detection and quantification of apoptosis are essential for research in numerous fields, including oncology, immunology, and neurobiology. Hoechst 33342, a cell-permeant fluorescent dye, is a widely used tool for identifying apoptotic cells. This document provides detailed application notes and protocols for the use of Hoechst 33342 in apoptosis assays, often in conjunction with Propidium Iodide (PI) to differentiate between cell populations. While the initial query mentioned "Hoe 32021," it is presumed this was a typographical error for the commonly used Hoechst 33342 dye.

Principle of the Assay

Hoechst 33342 is a bisbenzimidazole dye that binds to the minor groove of DNA, preferentially at AT-rich regions. As a cell-permeant dye, it can stain the nuclei of both live and dead cells. A key feature of apoptosis is chromatin condensation (pyknosis), where the nuclear DNA becomes densely packed. Hoechst 33342 stains this condensed chromatin in apoptotic cells much more brightly than the chromatin in healthy, non-apoptotic cells.[1][2] This difference in fluorescence intensity allows for the identification of apoptotic cells.

To further distinguish between different cell death stages, Hoechst 33342 is frequently used with Propidium Iodide (PI). PI is a fluorescent intercalating agent that also stains DNA but cannot cross the intact plasma membrane of live or early apoptotic cells.[3][4] It can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. By using these two dyes simultaneously, researchers can distinguish between three distinct cell populations:

-

Healthy cells: Show dim, uniform blue fluorescence from Hoechst 33342 and no red fluorescence from PI.

-

Early apoptotic cells: Exhibit bright, condensed blue fluorescence from Hoechst 33342 and no red fluorescence from PI.[3]

-

Late apoptotic/necrotic cells: Display bright blue (or sometimes dim blue) fluorescence from Hoechst 33342 and strong red fluorescence from PI due to loss of membrane integrity.

Data Presentation

The following tables summarize the key quantitative parameters for performing apoptosis assays using Hoechst 33342 and Propidium Iodide.

Table 1: Reagent Specifications and Recommended Concentrations

| Reagent | Stock Solution Concentration | Working Concentration | Excitation/Emission Maxima (when bound to DNA) |

| Hoechst 33342 | 1-10 mg/mL in deionized water | 0.5 - 10 µg/mL | ~350 nm / ~461 nm |

| Propidium Iodide (PI) | 0.5 - 1 mg/mL in PBS | 1 - 5 µg/mL | ~535 nm / ~617 nm |

Table 2: Interpretation of Staining Patterns in Hoechst 33342 / PI Double Staining Assay

| Cell Population | Hoechst 33342 Staining (Blue Fluorescence) | Propidium Iodide (PI) Staining (Red Fluorescence) | Nuclear Morphology | Plasma Membrane Integrity |

| Healthy/Viable | Dim and uniform | Negative | Normal, round | Intact |

| Early Apoptotic | Bright and condensed/fragmented | Negative | Condensed chromatin (pyknosis) | Intact |

| Late Apoptotic/Necrotic | Bright or dim, condensed/fragmented | Positive | Condensed/fragmented or diffuse | Compromised |

Experimental Protocols

Below are detailed protocols for detecting apoptosis using Hoechst 33342 and PI with fluorescence microscopy and flow cytometry.

Protocol 1: Fluorescence Microscopy

This method allows for the direct visualization of nuclear morphology changes characteristic of apoptosis.

Materials:

-

Hoechst 33342 stock solution (e.g., 1 mg/mL in dH₂O)

-

Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in PBS)

-

Phosphate-Buffered Saline (PBS)